molecular formula C9H10O3S B8319459 3-Methoxy-4-mercaptomethylbenzoic acid

3-Methoxy-4-mercaptomethylbenzoic acid

Cat. No.: B8319459
M. Wt: 198.24 g/mol
InChI Key: FEPYPCOTWWGOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-mercaptomethylbenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and a mercaptomethyl group (-CH₂SH) at the 4-position of the aromatic ring. The mercaptomethyl group introduces unique reactivity due to the thiol (-SH) moiety, which is prone to oxidation and participates in disulfide bond formation. This compound is of interest in pharmaceutical and materials science research, particularly in drug design and polymer chemistry, where sulfur-containing groups enhance binding affinity or modify material properties .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

3-methoxy-4-(sulfanylmethyl)benzoic acid

InChI

InChI=1S/C9H10O3S/c1-12-8-4-6(9(10)11)2-3-7(8)5-13/h2-4,13H,5H2,1H3,(H,10,11)

InChI Key

FEPYPCOTWWGOTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Methoxy-4-mercaptomethylbenzoic acid -OCH₃ (3), -CH₂SH (4) C₉H₁₀O₃S 198.24 g/mol High reactivity (thiol oxidation), potential in drug conjugation
3-Methoxy-4-methylbenzoic acid -OCH₃ (3), -CH₃ (4) C₉H₁₀O₃ 166.17 g/mol Lower reactivity; used in intermediates, limited biological activity
4-Methoxy-3-methylbenzoic acid -OCH₃ (4), -CH₃ (3) C₉H₁₀O₃ 166.17 g/mol Similar to above; positional isomer affects solubility and melting point
3-Methoxy-4-nitrobenzoic acid -OCH₃ (3), -NO₂ (4) C₈H₇NO₅ 197.14 g/mol Electron-withdrawing nitro group enhances acidity; used in organic synthesis
Vanillic acid (3-Methoxy-4-hydroxybenzoic acid) -OCH₃ (3), -OH (4) C₈H₈O₄ 168.14 g/mol Antioxidant, antimicrobial; hydroxyl group enables hydrogen bonding
4-Methoxy-3-sulfamoylbenzoic acid -OCH₃ (4), -SO₂NH₂ (3) C₈H₉NO₅S 231.22 g/mol Sulfonamide group increases acidity; potential diuretic or antibacterial agent

Physicochemical Properties

  • Reactivity :

    • The mercaptomethyl group in This compound confers redox sensitivity, enabling applications in controlled drug release systems. In contrast, methyl or methoxy substituents (e.g., 3-Methoxy-4-methylbenzoic acid ) lack this reactivity .
    • The nitro group in 3-Methoxy-4-nitrobenzoic acid lowers the pKa (higher acidity) compared to methoxy or methyl derivatives, making it suitable for pH-dependent reactions .
  • Solubility and Stability :

    • Hydroxyl groups (e.g., vanillic acid ) improve water solubility via hydrogen bonding, whereas sulfamoyl groups (4-Methoxy-3-sulfamoylbenzoic acid ) enhance solubility in polar solvents .
    • Thiol-containing compounds like the target molecule may exhibit lower stability due to oxidation but can be stabilized via derivatization (e.g., forming disulfides) .

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